

Application Notes and Protocols: Crizotinib Hydrochloride in Patient-Derived Organoid Cultures

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Compound of Interest

Compound Name: *Crizotinib hydrochloride*

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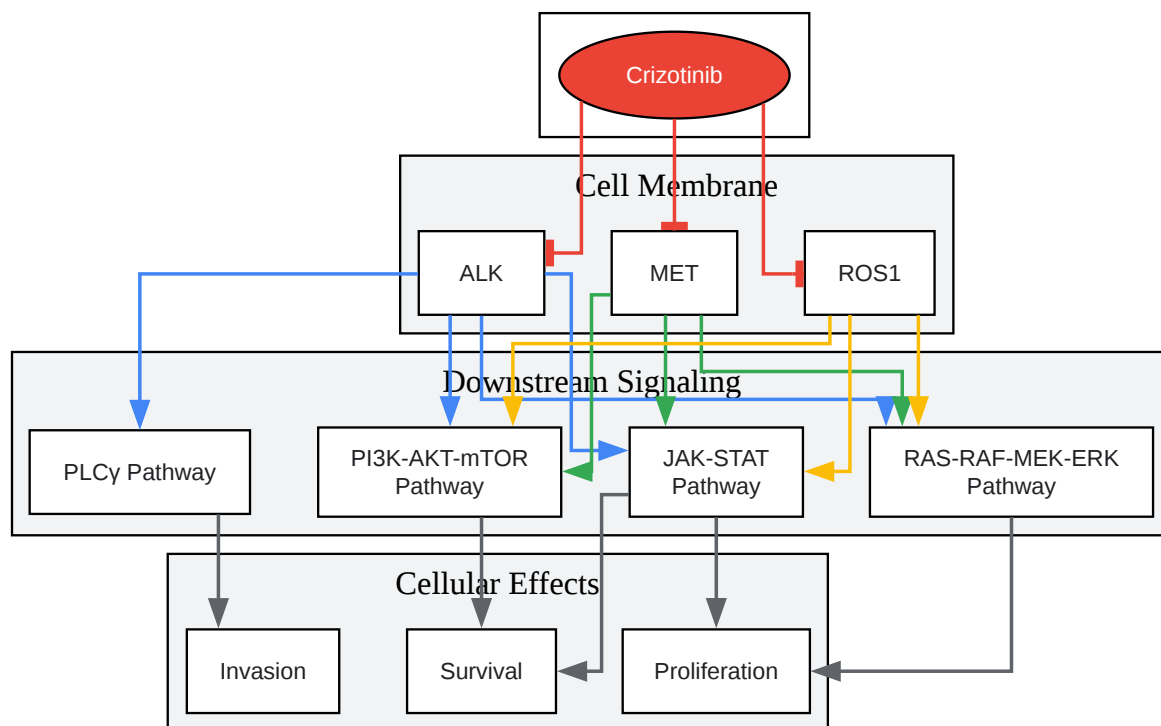
Introduction

Patient-derived organoids (PDOs) have emerged as a powerful preclinical model in cancer research, recapitulating the genetic and phenotypic heterogeneity of a patient's tumor. This document provides detailed application notes and protocols for the use of **crizotinib hydrochloride**, a targeted anti-cancer agent, in PDO cultures. Crizotinib is a small-molecule tyrosine kinase inhibitor (TKI) that targets the anaplastic lymphoma kinase (ALK), MET, and ROS1 pathways, which are frequently dysregulated in various cancers.^{[1][2][3][4][5]} These protocols are intended to guide researchers in assessing the efficacy of crizotinib and understanding its mechanism of action in a patient-relevant in vitro system.

Mechanism of Action and Targeted Signaling Pathways

Crizotinib functions by competitively inhibiting the ATP-binding site of the ALK, MET, and ROS1 receptor tyrosine kinases.^[4] In cancers harboring activating mutations, amplifications, or rearrangements of these genes, crizotinib effectively blocks downstream signaling cascades that promote tumor cell proliferation, survival, and invasion.^{[1][2][3]}

Crizotinib-Targeted Signaling Pathways

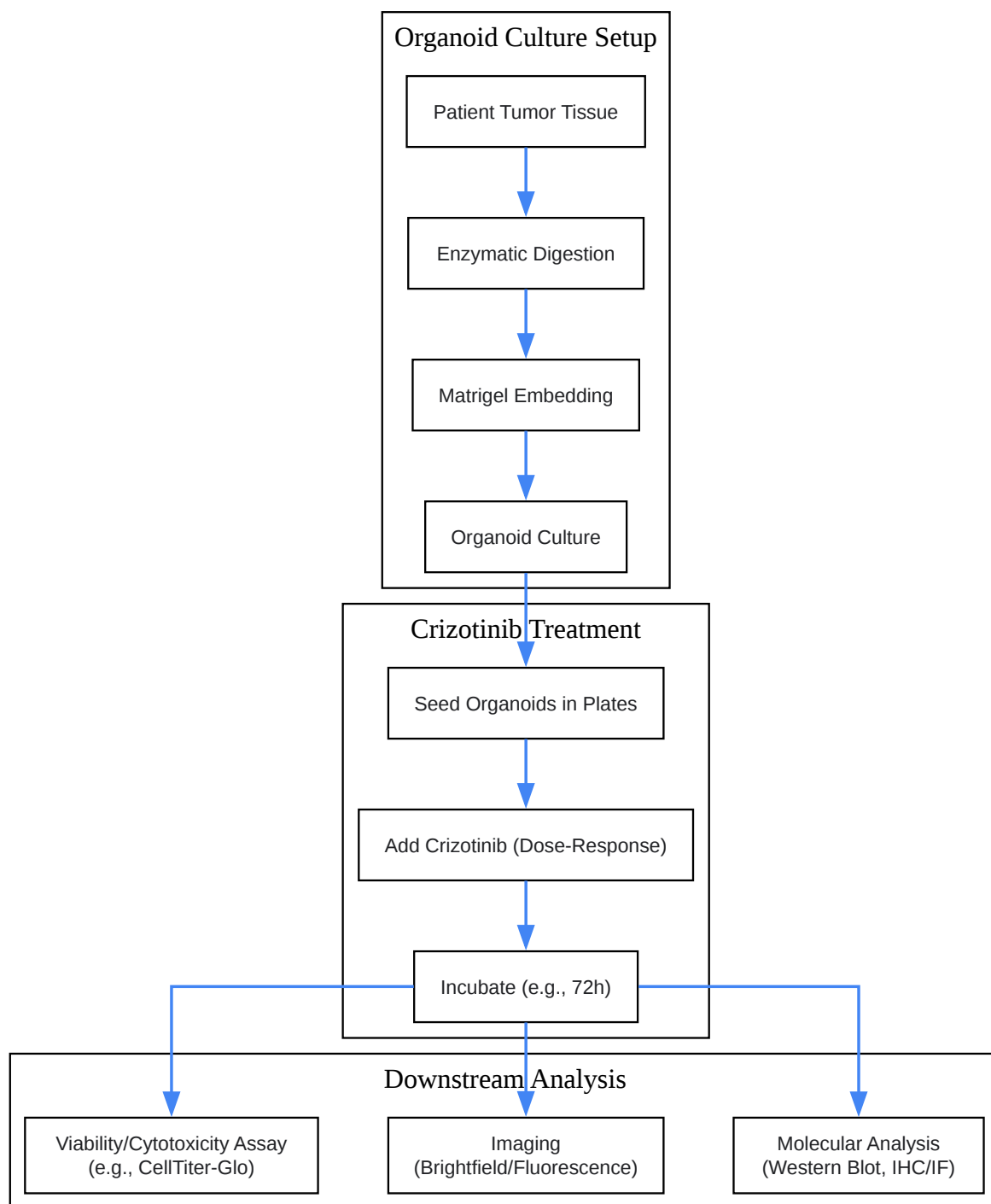


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Caption: Crizotinib inhibits ALK, MET, and ROS1 signaling pathways.

Experimental Workflow for Crizotinib Testing in PDOs

The following diagram outlines a typical workflow for assessing the response of patient-derived organoids to crizotinib treatment.



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Caption: Experimental workflow for crizotinib testing in PDOs.

Quantitative Data Summary

The following table summarizes representative quantitative data on the effect of crizotinib on patient-derived cancer organoids.

Cancer Type	Patient ID	Crizotinib Concentration	Assay	Result	Reference
Gastric Cancer	1	Not specified	Cell Viability	~50% cell death in both PDOs and Patient-Derived Gastric Cancer Assembloids (PDGCAs)	[6]
Lung Adenocarcinoma (EML4-ALK fusion)	1	Not specified	Drug Sensitivity	Strong response observed in PDOs, leading to partial clinical response in the patient.	[7]
Lung Adenocarcinoma (LRRTM4-ALK fusion)	1	Not specified	Drug Sensitivity	Crizotinib selected based on PDO testing, resulting in >3 years of disease-free survival.	[8] [9]

Detailed Experimental Protocols

Establishment and Culture of Patient-Derived Organoids

This protocol is a generalized guide; specific media components and culture conditions may need to be optimized for different tumor types.

Materials:

- Fresh patient tumor tissue
- DMEM/F12 medium
- Collagenase/Dispase
- Accutase
- Growth Factor Reduced Matrigel
- Organoid culture medium (specific to tissue of origin)
- ROCK inhibitor (e.g., Y-27632)

Protocol:

- Mince the tumor tissue into small fragments (~1-2 mm³) in a sterile petri dish on ice.[\[10\]](#)
- Transfer the minced tissue to a conical tube and wash with cold DMEM/F12.
- Digest the tissue with a solution of Collagenase/Dispase at 37°C for 30-60 minutes with gentle agitation.
- Neutralize the digestion with DMEM/F12 containing 10% FBS and centrifuge to pellet the cells and tissue fragments.
- Wash the pellet with basal medium and treat with Accutase at 37°C for 10-15 minutes to obtain a single-cell suspension.
- Filter the cell suspension through a 70 µm cell strainer.
- Resuspend the cell pellet in ice-cold Matrigel at a density of 1,000-5,000 cells/µL.

- Plate 30-50 μ L domes of the Matrigel-cell suspension into pre-warmed culture plates.
- Allow the Matrigel to solidify at 37°C for 15-30 minutes.
- Gently add pre-warmed organoid culture medium supplemented with ROCK inhibitor (for the first 48 hours) to the wells.
- Culture the organoids at 37°C in a 5% CO₂ incubator, changing the medium every 2-3 days. [\[11\]](#)

Crizotinib Treatment of PDOs

Materials:

- Established PDO cultures
- **Crizotinib hydrochloride**
- DMSO (for stock solution)
- Organoid culture medium

Protocol:

- Prepare a stock solution of **crizotinib hydrochloride** in DMSO.
- On the day of treatment, serially dilute the crizotinib stock solution in organoid culture medium to achieve the desired final concentrations.
- Carefully remove the old medium from the organoid cultures.
- Add the medium containing the different concentrations of crizotinib (and a vehicle control with DMSO) to the respective wells.
- Incubate the plates for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO₂.

Organoid Viability/Cytotoxicity Assay (e.g., CellTiter-Glo® 3D)

This assay quantifies ATP, an indicator of metabolically active cells.[\[12\]](#)

Materials:

- Crizotinib-treated PDOs in a 96-well plate
- CellTiter-Glo® 3D Reagent

Protocol:

- Equilibrate the 96-well plate containing the organoids and the CellTiter-Glo® 3D Reagent to room temperature for approximately 30 minutes.
- Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well.
- Mix the contents by placing the plate on a plate shaker for 5 minutes.[\[13\]](#)
- Incubate the plate at room temperature for 25-30 minutes to stabilize the luminescent signal.
[\[13\]](#)
- Measure the luminescence using a plate reader.
- Calculate cell viability as a percentage relative to the vehicle-treated control wells.

Immunofluorescence Staining of Organoids

This protocol allows for the visualization of protein expression and localization within the 3D organoid structure.

Materials:

- PDO cultures
- 4% Paraformaldehyde (PFA)
- Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% BSA in PBS)

- Primary antibodies (e.g., against p-ALK, p-MET)
- Fluorophore-conjugated secondary antibodies
- DAPI (for nuclear staining)

Protocol:

- Carefully remove the culture medium and wash the organoids with PBS.
- Fix the organoids in 4% PFA for 30-60 minutes at room temperature.[\[14\]](#)
- Wash the fixed organoids three times with PBS.
- Permeabilize the organoids with permeabilization buffer for 15-20 minutes.[\[15\]](#)
- Block non-specific antibody binding with blocking buffer for 1-2 hours at room temperature.
[\[16\]](#)
- Incubate the organoids with the primary antibody diluted in blocking buffer overnight at 4°C.
[\[14\]](#)
- Wash the organoids three times with PBS.
- Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1-2 hours at room temperature, protected from light.[\[17\]](#)
- Wash the organoids three times with PBS.
- Counterstain the nuclei with DAPI for 10-15 minutes.[\[14\]](#)
- Mount the stained organoids and image using a confocal microscope.

Western Blot Analysis of Organoids

This protocol is for the detection and quantification of specific proteins in organoid lysates.

Materials:

- PDO cultures
- RIPA buffer with protease and phosphatase inhibitors
- Protein quantification assay (e.g., BCA)
- SDS-PAGE gels
- PVDF membrane
- Primary and secondary antibodies

Protocol:

- Collect organoids from the Matrigel domes by dissolving the Matrigel in ice-cold PBS and centrifuging at a low speed (e.g., 300 x g) for 5 minutes at 4°C.[\[18\]](#)[\[19\]](#)
- Lyse the organoid pellet in RIPA buffer on ice.[\[18\]](#)
- Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
- Determine the protein concentration of the supernatant using a BCA assay.
- Denature the protein samples by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[\[20\]](#)

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